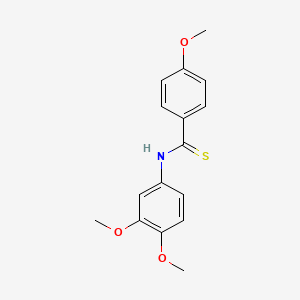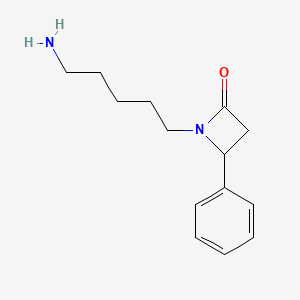
1-(5-Aminopentyl)-4-phenylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Aminopentyl)-4-phenylazetidin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique azetidinone ring structure, which is a four-membered lactam, and an aminopentyl side chain. The presence of both an aromatic phenyl group and an aliphatic amine group in its structure makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Aminopentyl)-4-phenylazetidin-2-one typically involves the reaction of 4-phenylazetidin-2-one with a suitable aminopentyl derivative. One common method includes the use of N-(5-aminopentyl)maleimide in dimethyl sulfoxide (DMSO) as a solvent, followed by stirring at room temperature for a specified duration .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Aminopentyl)-4-phenylazetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azetidinone ring to its corresponding amine.
Substitution: The aminopentyl side chain can undergo nucleophilic substitution reactions with various electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
1-(5-Aminopentyl)-4-phenylazetidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 1-(5-Aminopentyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalytic activity .
Comparación Con Compuestos Similares
1-(5-Aminopentyl)-1H-pyrrole-2,5-dione: This compound shares a similar aminopentyl side chain but features a pyrrole ring instead of an azetidinone ring.
N-(5-Aminopentyl)biotinamide: This compound also contains an aminopentyl group and is used in biotinylation reactions.
Uniqueness: 1-(5-Aminopentyl)-4-phenylazetidin-2-one is unique due to its azetidinone ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of an aromatic phenyl group and an aliphatic amine group allows for versatile applications in various fields of research.
Propiedades
Número CAS |
89044-88-2 |
|---|---|
Fórmula molecular |
C14H20N2O |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
1-(5-aminopentyl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C14H20N2O/c15-9-5-2-6-10-16-13(11-14(16)17)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11,15H2 |
Clave InChI |
MGGMQTLHNCQQQW-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(C1=O)CCCCCN)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



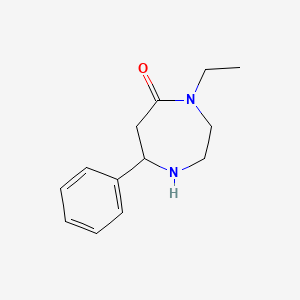

![[(3E)-2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]urea](/img/structure/B14130048.png)
![3-Fluoro-3-methyl-1-[(4-nitrophenyl)methyl]-piperidine](/img/structure/B14130049.png)
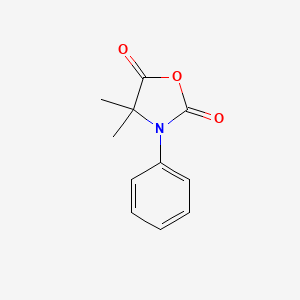

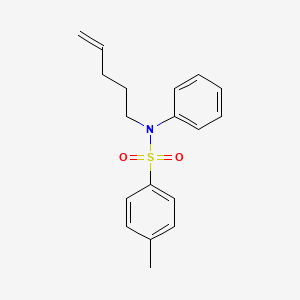

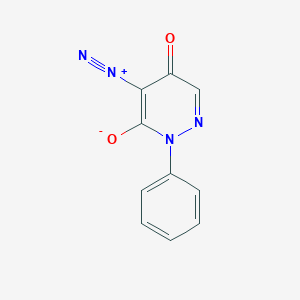
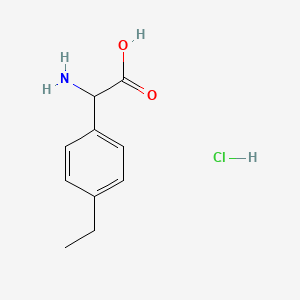
![2-[(Benzyloxy)methyl]butanal](/img/structure/B14130082.png)

